molecular formula C7H10F3NO B12067544 3-(Trifluoracetyl)piperidine CAS No. 1093759-81-9

3-(Trifluoracetyl)piperidine

Cat. No.: B12067544
CAS No.: 1093759-81-9
M. Wt: 181.16 g/mol
InChI Key: VZTJCRHBITYVKB-UHFFFAOYSA-N
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Description

Ethanone, 2,2,2-trifluoro-1-(3-piperidinyl)- is a chemical compound with the molecular formula C7H10F3NO. It is also known as 1-trifluoroacetyl piperidine. This compound is characterized by the presence of a trifluoromethyl group attached to an ethanone backbone, with a piperidine ring as a substituent. It is used in various chemical and pharmaceutical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanone, 2,2,2-trifluoro-1-(3-piperidinyl)- typically involves the reaction of piperidine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Piperidine} + \text{Trifluoroacetic Anhydride} \rightarrow \text{Ethanone, 2,2,2-trifluoro-1-(3-piperidinyl)-} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2,2,2-trifluoro-1-(3-piperidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethanone, 2,2,2-trifluoro-1-(3-piperidinyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethanone, 2,2,2-trifluoro-1-(3-piperidinyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoro-ethanone
  • 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone

Uniqueness

Ethanone, 2,2,2-trifluoro-1-(3-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

2,2,2-trifluoro-1-piperidin-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h5,11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTJCRHBITYVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801270870
Record name 2,2,2-Trifluoro-1-(3-piperidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093759-81-9
Record name 2,2,2-Trifluoro-1-(3-piperidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093759-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(3-piperidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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